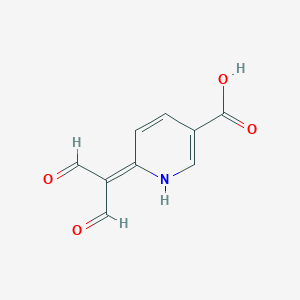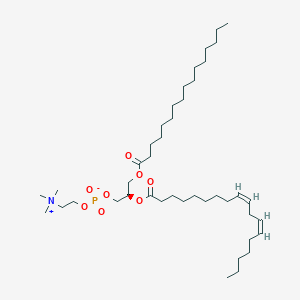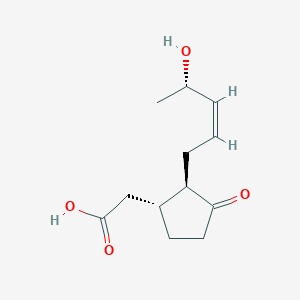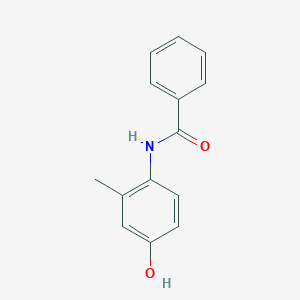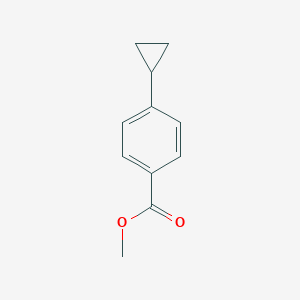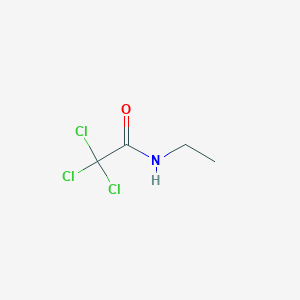
4-tert-butyl-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-cyclohexylbenzamide, also known as THIP (Tetrahydroisoquinoline), is a compound that has been extensively studied for its potential applications in scientific research. This compound is a GABA(A) receptor agonist, which means it has the ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been linked to various neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-cyclohexylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, and has been investigated as a potential treatment for various neurological disorders such as epilepsy, anxiety, and insomnia. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-cyclohexylbenzamide involves its ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. This compound binds to the GABA(A) receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its ability to enhance the activity of GABA in the brain. This results in increased inhibition of neuronal activity, which leads to the anxiolytic, anticonvulsant, and sedative effects observed with this compound. Additionally, this compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-cyclohexylbenzamide in lab experiments is its well-characterized mechanism of action. The ability of this compound to enhance the activity of GABA in the brain has been extensively studied and is well understood. Additionally, this compound has been shown to have consistent effects across different animal models and experimental conditions.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to animals or to use it in certain experimental setups. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-cyclohexylbenzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated as a potential treatment for anxiety and insomnia, and further research in these areas could lead to the development of new therapeutics. Finally, there is ongoing research into the development of new GABA(A) receptor agonists with improved pharmacological properties, and this compound could serve as a useful starting point for the development of new compounds.
Synthesemethoden
The synthesis of 4-tert-butyl-N-cyclohexylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-70%.
Eigenschaften
| 101927-54-2 | |
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
DJDZFKDSRVOBQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Piktogramme |
Environmental Hazard |
Synonyme |
4-tert-butyl-N-cyclohexylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
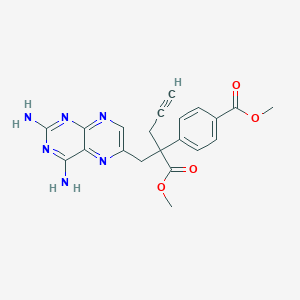
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)

